1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Description
Properties
IUPAC Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSEPMUQJPVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406432 | |
| Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247235-78-5 | |
| Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Thiazol-2-ylmethyl Intermediate
- Thiazole derivatives can be functionalized to introduce a methylene group at the 2-position, typically via halomethylation or reduction of corresponding aldehydes or alcohols.
- For example, benzo[d]thiazol-2-ylmethanol derivatives are prepared and then converted to methanamine analogs through Mitsunobu-type reactions involving triphenylphosphine, phthalimide, and diethyl azodicarboxylate (DEAD), followed by hydrazinolysis or ammonolysis to yield the methanamine.
Coupling with Phenyl Amines
- The 1,3-thiazol-2-ylmethyl intermediate is reacted with phenyl amines under conditions favoring nucleophilic substitution or reductive amination.
- Reductive amination involves reacting the thiazol-2-ylmethyl aldehyde or imine with aniline or benzylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Alternatively, direct nucleophilic substitution of halomethyl-thiazole derivatives with phenyl amines can be employed.
Salt Formation and Purification
- The free amine product is often converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
- Isolation techniques include filtration, rotary evaporation, and recrystallization from appropriate solvents.
- Advanced drying methods such as freeze drying (lyophilization), spray drying, or agitated thin film drying are used to obtain pure solid forms.
Representative Reaction Scheme
Analytical and Purification Techniques
- Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
- Purification is often done by column chromatography or recrystallization.
- The final compound’s identity and purity are confirmed by melting point, elemental analysis, and spectroscopic methods.
Research Findings and Optimization Notes
- The choice of solvent (e.g., tetrahydrofuran, methanol, dichloromethane) and temperature control (ambient to 80-85°C) critically affect yield and purity.
- Use of triethylamine as a base during coupling steps improves reaction efficiency.
- Removal of solvents under reduced pressure and co-distillation with dichloromethane are effective for isolating the pure compound.
- The dihydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical research.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine exhibits a range of biological activities:
- Antimicrobial Properties : Compounds with thiazole rings, including this one, have demonstrated antimicrobial effects against various pathogens. The thiazole moiety contributes to the compound's ability to interact with biological targets effectively.
- Anticancer Activity : Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and thiazole parts can enhance anticancer efficacy .
- Anticonvulsant Effects : Thiazole-containing compounds have been investigated for their anticonvulsant properties. For example, derivatives have been synthesized and tested for their ability to protect against seizures in animal models, showing promising results .
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
Pharmaceutical Development
The compound's unique structure makes it a candidate for drug development aimed at treating infections and various types of cancer. Its biological activities suggest potential as an antimicrobial agent and an anticancer drug.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- A study reported that certain thiazole derivatives exhibited significant inhibition against MERS-CoV, suggesting that similar compounds could be developed for antiviral therapies .
- Another research focused on the synthesis of novel thiazole analogs which displayed high selectivity and potency against specific cancer cell lines. These findings indicate that further development of this compound could lead to effective cancer treatments .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethylphenyl)thiazol-4-ylmethanamine | Contains dimethyl substitution on phenyl | Antimicrobial |
| N-Methyl-N-(thiazol-2-yl)benzamide | Benzamide derivative with thiazole | Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide | Complex structure with piperidine | Anti-inflammatory |
This table illustrates how the specific combination of a phenyl group linked to a thiazole moiety through a methanamine link contributes to its distinctive biological profile and potential therapeutic applications compared to other thiazole-containing compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, in antiviral applications, it may inhibit viral replication by binding to viral enzymes, thereby preventing the virus from multiplying . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical parameters of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine and related compounds:
Structural and Functional Insights
Thiazole vs. Triazole Derivatives
- Thiazole-Containing Compounds : The thiazole ring in this compound contributes to hydrogen-bonding interactions via its sulfur and nitrogen atoms, enhancing binding to biological targets like enzymes or receptors. This contrasts with triazole derivatives (e.g., ), where the triazole’s nitrogen-rich structure improves π-π stacking but may reduce metabolic stability due to higher polarity .
- Anti-Inflammatory Activity : Triazolyl-thiazole hybrids () demonstrated potent in vitro anti-inflammatory activity , likely due to synergistic effects between the triazole and thiazole moieties. The absence of triazole in the target compound suggests divergent pharmacological profiles .
Imine and Schiff Base Analogues
- Catalytic Applications : The pyridine imine derivative () acts as a ligand in vanadium-catalyzed polymerization , leveraging its electron-deficient pyridine ring for metal coordination. The thiazole analog’s sulfur atom may offer weaker metal-binding affinity, making it less suitable for such applications .
- Reactivity Differences : Imine derivatives like (E)-1-phenyl-N-(1-phenylethylidene)methanamine () failed to form thiazoles under Brønsted acid conditions, highlighting the thiazole ring’s kinetic stability compared to imines .
Steric and Electronic Modifications
Biological Activity
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{12}N_{2}S, with a molecular weight of approximately 220.29 g/mol. The compound features a thiazole ring that significantly contributes to its biological activity. The synthesis of this compound can be achieved through reactions involving phenylmethanamine and 2-bromomethylthiazole.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various thiazole derivatives against different bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the table below:
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 1 | Bacillus cereus | 0.23 | 0.47 |
| 2 | Escherichia coli | 0.70 | 0.94 |
| 3 | Staphylococcus aureus | 0.17 | 0.23 |
| 4 | Candida albicans | 0.11 | 0.23 |
The results showed that the compound exhibited significant antibacterial activity against Bacillus cereus and moderate activity against Escherichia coli .
Anti-inflammatory Properties
Thiazole-containing compounds have been reported to possess anti-inflammatory properties. For instance, a series of thiazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The study demonstrated that certain analogues of thiazoles could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer activity of thiazole derivatives has also been investigated extensively. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.
A study explored the cytotoxic effects of related thiazole compounds on various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that certain thiazoles could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HT-29 | 15 |
| Thiazole Derivative B | Jurkat | 12 |
These findings suggest that the structural features of thiazoles are crucial for their anticancer activity, possibly due to their ability to interact with cellular targets involved in cancer progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study highlighted the efficacy of a series of thiazole derivatives against multi-drug resistant strains of bacteria. Among these, this compound showed promising results against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Inflammation Modulation
In an experimental model of arthritis, administration of thiazole derivatives led to a significant reduction in joint swelling and pain scores compared to control groups. This suggests that compounds like this compound may offer therapeutic benefits in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine?
- Methodological Answer : Synthesis typically involves condensation between a benzylamine derivative and a thiazole-containing aldehyde or halide. For example, thiazole ring formation can be achieved via reactions involving sulfur powder and imine intermediates under Brønsted acid catalysis. Key steps include optimizing reaction conditions (e.g., catalyst choice, solvent system) and purification via column chromatography or recrystallization. Control experiments, such as omitting sulfur or substituting thioamides, validate mechanistic pathways .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL is the gold standard for structural elucidation . Complementary techniques include:
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., thiazole protons at δ 7.0–8.5 ppm, benzylamine CH2 groups at δ 3.5–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
- FT-IR : Validates functional groups like C=N and C-S bonds .
Q. What analytical techniques confirm the compound’s purity?
- Methodological Answer :
- HPLC/UV-Vis : Monitors purity (>95%) and detects byproducts.
- Thin-layer chromatography (TLC) : Tracks reaction progress.
- Elemental analysis (EA) : Validates C, H, N, S content.
- Melting point analysis : Ensures consistency with literature values .
Advanced Research Questions
Q. How to address discrepancies between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validation is critical:
- Computational modeling : Density functional theory (DFT) calculates optimized geometries and compares them with XRD data to resolve tautomeric or conformational mismatches.
- Solvent effects : Polymorphism or solvent inclusion in crystals (e.g., toluene residues) may skew XRD results; re-crystallize in alternative solvents.
- Dynamic NMR : Investigates temperature-dependent tautomerism in solution .
Q. How to investigate the reaction mechanism of thiazole ring formation in this compound?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation via in-situ techniques like LC-MS or stopped-flow NMR.
- Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace reaction pathways.
- Control experiments : As in , test sulfur-free conditions or substitute thioamides with amides to isolate critical steps .
Q. What computational methods predict reactivity or interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screens binding affinities to enzymes or receptors (e.g., antimicrobial targets in ).
- DFT calculations : Models frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) : Simulates ligand-protein stability in biological environments .
Q. How to optimize crystallization conditions for XRD analysis?
- Methodological Answer :
- Solvent screening : Use vapor diffusion or slow evaporation with solvents like ethanol, acetonitrile, or DMF.
- Additives : Co-crystallize with trace ligands (e.g., dimethylamine derivatives) to improve crystal packing.
- Refinement : SHELXL handles twinning or disorder; SIR97 assists in solving low-resolution datasets .
Q. How to resolve synthetic byproducts or regioisomeric impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
